molecular formula C26H18N4O6 B11645587 N,N'-benzene-1,4-diylbis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]

N,N'-benzene-1,4-diylbis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]

Cat. No.: B11645587
M. Wt: 482.4 g/mol
InChI Key: QNYHQWOTHPSONF-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of isoindoline and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}ACETAMIDE typically involves multiple steps. One common approach is the reaction of isoindoline derivatives with acetamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}ACETAMIDE apart is its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest .

Properties

Molecular Formula

C26H18N4O6

Molecular Weight

482.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C26H18N4O6/c31-21(13-29-23(33)17-5-1-2-6-18(17)24(29)34)27-15-9-11-16(12-10-15)28-22(32)14-30-25(35)19-7-3-4-8-20(19)26(30)36/h1-12H,13-14H2,(H,27,31)(H,28,32)

InChI Key

QNYHQWOTHPSONF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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